molecular formula C18H21NO3 B2651146 N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide CAS No. 1396876-15-5

N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B2651146
CAS No.: 1396876-15-5
M. Wt: 299.37
InChI Key: YYJROSRKUSVRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides. This compound features a hydroxy group, a phenyl group, and a methylphenoxy group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide typically involves the reaction of 3-hydroxy-3-phenylpropylamine with 2-(2-methylphenoxy)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl and methylphenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The hydroxy and phenyl groups may play a role in binding to active sites or influencing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-3-phenylpropyl)-2-(2-chlorophenoxy)acetamide
  • N-(3-hydroxy-3-phenylpropyl)-2-(2-methoxyphenoxy)acetamide
  • N-(3-hydroxy-3-phenylpropyl)-2-(2-fluorophenoxy)acetamide

Uniqueness

N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide is unique due to the presence of the 2-methylphenoxy group, which may impart distinct chemical and biological properties compared to its analogs. The specific arrangement of functional groups can influence its reactivity, binding affinity, and overall activity in various applications.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-14-7-5-6-10-17(14)22-13-18(21)19-12-11-16(20)15-8-3-2-4-9-15/h2-10,16,20H,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJROSRKUSVRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.